molecular formula C15H15N5O3 B2720035 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1171987-35-1

1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2720035
CAS No.: 1171987-35-1
M. Wt: 313.317
InChI Key: IMZFTIWMRPVIPM-UHFFFAOYSA-N
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Description

1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

1-ethyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-3-20-9-8-11(19-20)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-2/h4-9H,3H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZFTIWMRPVIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the pyrazole ring: The oxadiazole intermediate is then reacted with a suitable pyrazole precursor, often through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 1-Ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibits a range of biological activities:

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes the findings:

Cell LineIC₅₀ Value (µM)Mechanism of Action
MCF-7 (Breast)2.41Induction of apoptosis via p53 activation
HeLa (Cervical)1.50Cell cycle arrest at G0-G1 phase
PANC-1 (Pancreatic)3.00Disruption of DNA replication machinery

Studies have shown that the compound induces apoptosis in cancer cells through a dose-dependent mechanism, confirmed by flow cytometry assays that revealed increased levels of apoptotic markers in treated cells .

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated antimicrobial properties. Research indicates its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Synthesis and Characterization

The synthesis of 1-Ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of Oxadiazole : Reacting 2-methoxybenzohydrazide with appropriate carbonyl compounds to form the oxadiazole ring.
  • Pyrazole Formation : Condensation reactions leading to the formation of the pyrazole moiety.
  • Final Coupling : Combining both fragments to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Therapy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed enhanced anticancer activity through targeted delivery systems .
  • Antimicrobial Research : Another investigation focused on derivatives with varied substituents on the oxadiazole ring, revealing improved efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to a disruption of metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and resulting in various biological effects.

    Signal transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, for example, may enhance its bioactivity and selectivity towards certain targets.

Biological Activity

1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an ethyl group, a pyrazole ring, and an oxadiazole moiety. The presence of the 2-methoxyphenyl group is significant for its biological activity due to the electronic effects it imparts.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazoles as anticancer agents. The mechanism of action typically involves the inhibition of various enzymes and growth factors associated with cancer cell proliferation.

Key Findings:

  • Cytotoxic Effects: In vitro studies demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds targeting thymidylate synthase and histone deacetylase (HDAC) showed promising results in inhibiting cancer cell growth .
  • Mechanism of Action: The anticancer effects are attributed to the ability of these compounds to induce apoptosis in malignant cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation .
Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15HDAC inhibition
MCF-7 (Breast)20Thymidylate synthase inhibition
A549 (Lung)10Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. These compounds have shown efficacy against various bacterial strains and fungi.

Key Findings:

  • Broad Spectrum: Studies indicate that compounds related to 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibit activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Key Findings:

  • Cytokine Inhibition: Research suggests that these compounds can reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential use in treating inflammatory diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation: A study synthesized various oxadiazole derivatives and evaluated their anticancer properties using MCF-7 and HeLa cell lines. The most potent derivative exhibited an IC50 value of 12 µM against MCF-7 cells.
  • Antimicrobial Screening: Another study focused on the antimicrobial activity of synthesized oxadiazoles against clinical isolates of bacteria. Results indicated strong activity against resistant strains of Staphylococcus aureus.

Q & A

Q. What are the standard synthetic protocols for preparing 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves:

  • Reagents : 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, ethyl chloroacetate, K₂CO₃ as a base, and DMF as solvent .
  • Conditions : Stirring at room temperature (18–25°C) for 12–24 hours.
  • Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Yield : Typically 60–75%, depending on substituent reactivity.

Key Reference : details analogous protocols for oxadiazole-thiol alkylation, while highlights cyclization steps for related pyrazole-oxadiazole hybrids.

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), methoxyphenyl (δ ~3.8 ppm for OCH₃), and oxadiazole/pyrazole rings (δ 6.5–8.5 ppm for aromatic protons) .
    • IR : Stretching vibrations for C=O (1670–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Note : provides crystallographic methods for structural analogs, though X-ray data for this specific compound is unavailable.

Q. What solvents are suitable for in vitro biological assays involving this compound?

Methodological Answer:

  • Primary Solvents : DMSO (≤1% v/v) for stock solutions due to low aqueous solubility .
  • Working Buffers : Phosphate-buffered saline (PBS) or cell culture media with surfactants (e.g., Tween-80) to enhance solubility.
  • Caution : Avoid using DMSO for in vivo studies due to toxicity; instead, use PEG-400 or cyclodextrin-based formulations .

Q. What preliminary biological activities have been reported for this class of compounds?

Methodological Answer: Pyrazole-oxadiazole hybrids are studied for:

  • Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Molecular docking against COX-2 or acetylcholinesterase, with IC₅₀ values in the µM range .

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., oxadiazole ring formation) .
  • Machine Learning : Train models on reaction databases to predict optimal solvent/base combinations. For example, ICReDD’s workflow integrates quantum calculations with experimental validation .

Case Study : demonstrates a 40% reduction in reaction optimization time using hybrid computational-experimental approaches.

Q. What strategies resolve contradictory spectral data during structural characterization?

Methodological Answer:

  • Dynamic NMR : Resolve tautomerism or rotational isomerism in pyrazole/oxadiazole rings .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • Cross-Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw).

Example : reports conflicting melting points for analogs due to polymorphism; DSC/TGA analysis is recommended.

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Methodological Answer:

  • Key Modifications :
    • Pyrazole Core : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Oxadiazole Substituents : Replace methoxyphenyl with halogenated aryl groups to improve target binding .
  • In Silico Tools : AutoDock Vina or Schrödinger Suite for predicting binding affinities to biological targets .

Q. What experimental designs mitigate challenges in scaling up the synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading .
  • Process Analytical Technology (PAT) : Implement inline FTIR or HPLC monitoring for real-time reaction control .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Reference : highlights reduced experimental runs (from 30 to 12) using a Box-Behnken design for similar heterocycles.

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Temperature : Store at –20°C in amber vials; degradation increases >40°C (TGA data in ).
    • Humidity : Hygroscopicity leads to hydrolysis of the oxadiazole ring; use desiccants (silica gel) .
  • Analytical Methods : Forced degradation studies with HPLC-PDA to identify breakdown products (e.g., pyrazole-3-carboxylic acid).

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

  • Byproduct Identification : LC-MS/MS to detect intermediates (e.g., uncyclized thiols or over-alkylated species) .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) to track oxygen sources in oxadiazole formation .
  • Kinetic Studies : Monitor reaction progress via inline NMR to identify rate-determining steps .

Case Study : observed decarboxylative side reactions in analogous systems, mitigated by lowering reaction temperatures.

Q. How can researchers address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance bioavailability .
  • Nanoformulations : Use liposomal encapsulation or solid lipid nanoparticles (SLNs) for sustained release .

Q. What analytical techniques quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column (gradient: water/acetonitrile + 0.1% formic acid) .
  • ICP-OES : Screen for heavy metal residues (e.g., Pd from coupling reactions) .

Reference : classifies membrane technologies (e.g., ultrafiltration) for impurity removal under RDF2050104.

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